Anthracene-13C6
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Overview
Description
Anthracene-13C6 is a derivative of anthracene where all carbon atoms are replaced by the isotope carbon-13. This compound has the chemical formula C14H4(13C)6 and is a white solid. It shares structural and physical properties with common anthracene but is distinguished by its isotopic composition. This compound is widely used in chemical research, particularly in nuclear magnetic resonance (NMR) studies, fluorescence analysis, and photoelectron spectroscopy .
Mechanism of Action
Target of Action
Anthracene-13C6, a carbon-13 labeled version of anthracene, is a polycyclic aromatic hydrocarbon (PAH) that is widely used in the chemical industry . The primary targets of this compound are essential cellular proteins . These proteins play a crucial role in various biological processes, and their interaction with this compound can lead to significant changes in their function.
Mode of Action
This compound interacts with its targets, primarily essential cellular proteins, leading to inhibition of cancer progression . This interaction results in changes in the function of these proteins, affecting the progression of diseases such as cancer .
Biochemical Pathways
This compound affects several biochemical pathways. It has been found that more than one biodegradation pathway is followed by certain isolates in the degradation of anthracene . The metabolites detected through the degradation pathway were anthraquinone, phthalic acid, benzoic acid, and catechol . These metabolites and the pathways they affect can have significant downstream effects on cellular function and overall health.
Pharmacokinetics
The pharmacokinetics of this compound, particularly its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, are crucial for understanding its bioavailability. Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . .
Result of Action
The result of this compound’s action is primarily the inhibition of cancer progression . By interacting with essential cellular proteins, this compound can affect the function of these proteins and inhibit the progression of diseases such as cancer .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, it is known that this compound is stable under normal conditions, but may react with strong oxidizing agents or acids . Furthermore, it is insoluble in water, but soluble in organic solvents such as benzene and ethanol . These properties can influence how this compound interacts with its environment and subsequently, its mode of action.
Biochemical Analysis
Biochemical Properties
Anthracene-13C6 interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . For instance, it has been shown to interact with the enzyme catalase, causing the shrinkage of the catalase skeleton and altering the microenvironment of chromophores of catalase . The interaction between this compound and catalase occurs near the active site of the enzyme, suggesting a potential impact on enzyme activity .
Cellular Effects
This compound has been observed to exert effects on various types of cells and cellular processes . For instance, it has been associated with the induction of oxidative stress in cells, as evidenced by the detection of reactive oxygen species, changes in antioxidant enzymes activity, and malondialdehyde content . Furthermore, exposure to this compound has been linked to a decrease in mitochondrial membrane potential and cell viability, indicating its potential impact on cell function .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level . For instance, it has been shown to bind to the DNA molecule by groove binding mode . Additionally, it interacts with the enzyme catalase, potentially affecting its activity .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed to change over time in laboratory settings . For instance, a study showed that the efficiency of anthracene increased by adding 0.5% Tween 80 and agitation at 120 rev/min, leading to 92% degradation after 30 days of incubation .
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, research on similar compounds suggests that the effects of such compounds can vary with different dosages . For instance, higher concentrations of similar compounds have been associated with reduced cell viability and increased cellular damage .
Metabolic Pathways
This compound is involved in specific metabolic pathways . For instance, it has been shown to undergo degradation via a pathway involving the formation of anthraquinone, phthalic acid, benzoic acid, and catechol .
Preparation Methods
The preparation of Anthracene-13C6 involves synthesizing raw materials or carbon sources containing carbon-13 isotopes and introducing these isotopes into anthracene molecules through synthetic chemical reactions. Specific synthetic methods include selective synthesis and synthesis of carbon-13-labeled substituents . Industrial production methods typically involve the use of advanced isotopic labeling techniques to ensure the incorporation of carbon-13 into the anthracene structure.
Chemical Reactions Analysis
Anthracene-13C6 undergoes various chemical reactions similar to those of common anthracene. These reactions include:
Oxidation: this compound can be oxidized to form anthraquinone derivatives.
Reduction: It can be reduced to form dihydroanthracene derivatives.
Substitution: Electrophilic substitution reactions can occur, leading to the formation of substituted anthracene derivatives. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions.
Scientific Research Applications
Anthracene-13C6 has numerous scientific research applications:
Chemistry: Used as a standard material in NMR studies due to its isotopic labeling, which provides detailed structural information.
Biology: Employed in fluorescence analysis to study biological molecules and their interactions.
Medicine: Utilized in photoelectron spectroscopy to investigate the electronic properties of pharmaceutical compounds.
Industry: Applied in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its luminescent properties
Comparison with Similar Compounds
Anthracene-13C6 is unique due to its complete isotopic labeling with carbon-13. Similar compounds include:
Anthracene: The non-labeled version of this compound, used in similar applications but without the isotopic advantages.
Anthraquinone: An oxidized derivative of anthracene, used in dye production and as a precursor for various chemical reactions.
Dihydroanthracene: A reduced form of anthracene, used in organic synthesis and as an intermediate in the production of other chemicals .
This compound stands out due to its enhanced capabilities in NMR and other spectroscopic techniques, making it a valuable tool in scientific research.
Properties
IUPAC Name |
anthracene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10/c1-2-6-12-10-14-8-4-3-7-13(14)9-11(12)5-1/h1-10H/i1+1,2+1,5+1,6+1,11+1,12+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWPLVEDNUUSJAV-LSMJWXKXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C=CC=CC3=CC2=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C[13C]3=[13CH][13CH]=[13CH][13CH]=[13C]3C=C2C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.